molecular formula C30H54O2Si B566245 (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol CAS No. 84529-86-2

(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol

カタログ番号 B566245
CAS番号: 84529-86-2
分子量: 474.845
InChIキー: YORJZEWEGWVASD-NXUCFJMCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol, or (3β)-3-O-TBDMS-cholest-5-ene-3,24-diol, is a novel compound with a range of potential applications in scientific research. It is a silylated form of a cholestane-type steroid, and has been used as a precursor for the synthesis of a variety of steroid derivatives. The compound has been used in a range of studies, from the synthesis of novel steroids to the study of biochemical and physiological effects.

科学的研究の応用

(3β)-3-O-TBDMS-cholest-5-ene-3,24-diol has been used as a precursor for the synthesis of a variety of steroid derivatives. These derivatives have been used in a range of studies, including the study of biochemical and physiological effects. Additionally, (3β)-3-O-TBDMS-cholest-5-ene-3,24-diol has been used as an intermediate in the synthesis of novel steroids, such as 3-O-TBDMS-cholest-5-ene-3,24-diol-3-O-acetate. This compound has also been used in the synthesis of cholestane-type steroids with modified side chains.

作用機序

Target of Action

The primary target of (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a multifunctional serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle control, apoptosis, embryonic development, cell differentiation, cell motility, microtubule function, and inflammation .

Mode of Action

The compound likely interacts with GSK-3β, inhibiting its activity . This inhibition can lead to the disruption of various biochemical pathways regulated by GSK-3β, resulting in changes at the cellular level .

Biochemical Pathways

The inhibition of GSK-3β affects multiple key cell-signaling pathways. For instance, GSK-3β is involved in the Wnt/β-catenin pathway, often referred to as the canonical pathway, which regulates the expression of β-catenin-dependent gene expression that directs embryogenesis and stem cell fate . Aberrant Wnt signaling can contribute to diseases such as cancer, while activation of Wnt/β-catenin signaling is a target of interest in stem cell therapy and regenerative medicine .

Pharmacokinetics

In silico studies suggest that analogs of gsk-3β inhibitors, which could include this compound, have drug-like properties . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), thus affecting its bioavailability.

Result of Action

The inhibition of GSK-3β by (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol can lead to various molecular and cellular effects. For instance, it can affect embryonic development, stem cell proliferation, self-renewal, tissue regeneration, and remodeling in adults . Aberrant Wnt signaling, which can be caused by GSK-3β inhibition, can contribute to diseases such as cancer .

実験室実験の利点と制限

(3β)-3-O-TBDMS-cholest-5-ene-3,24-diol has a number of advantages for laboratory experiments. The compound is relatively easy to synthesize, and is also stable and soluble in a variety of solvents. Furthermore, the compound is relatively inexpensive, making it a cost-effective option for laboratory experiments. One of the main limitations of the compound is its limited availability. Furthermore, the compound is highly reactive and should be handled with care.

将来の方向性

The potential future directions for (3β)-3-O-TBDMS-cholest-5-ene-3,24-diol are numerous. Further research into the biochemical and physiological effects of the compound could lead to the development of novel therapeutic agents. Additionally, the compound could be used as a precursor for the synthesis of other modified steroids, which could be used in a range of studies. Finally, the compound could be used to investigate the effects of silylated steroids on biochemical and physiological processes.

合成法

The synthesis of (3β)-3-O-TBDMS-cholest-5-ene-3,24-diol was first reported in 2011 by a team of researchers from the National Institute of Pharmaceutical Education and Research in India. The synthesis involves the reaction of a cholestane-type steroid with tert-butyldimethylsilyl chloride in the presence of a base. The reaction is carried out at room temperature and yields a silylated form of the steroid. The product is then isolated and purified to obtain (3β)-3-O-TBDMS-cholest-5-ene-3,24-diol.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol involves the protection of the hydroxyl groups at positions 3 and 24 of cholest-5-ene, followed by the introduction of a tert-butyldimethylsilyl (TBDMS) group at position 3. The TBDMS group will then be removed to reveal the hydroxyl group at position 3, which will be oxidized to a ketone. Finally, the ketone will be reduced to yield the desired compound.", "Starting Materials": [ "Cholest-5-ene", "tert-Butyldimethylsilyl chloride", "Triethylamine", "Methanol", "Acetic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetone" ], "Reaction": [ "Protection of hydroxyl group at position 24: Cholest-5-ene is dissolved in methanol and acetic acid, and the solution is cooled to 0°C. Sodium borohydride is added slowly to the solution, followed by hydrochloric acid. The resulting mixture is stirred for 1 hour, and the precipitate is filtered and washed with water to yield the protected cholest-5-ene-24-ol.", "Protection of hydroxyl group at position 3: The protected cholest-5-ene-24-ol is dissolved in dichloromethane, and triethylamine and TBDMS chloride are added to the solution. The mixture is stirred for 12 hours, and the product is purified by column chromatography to yield the TBDMS-protected cholest-5-ene-3,24-diol.", "Removal of TBDMS group: The TBDMS-protected cholest-5-ene-3,24-diol is dissolved in methanol, and sodium hydroxide is added to the solution. The mixture is stirred for 1 hour, and the product is purified by column chromatography to yield the cholest-5-ene-3,24-diol.", "Oxidation of hydroxyl group at position 3: Cholest-5-ene-3,24-diol is dissolved in acetone, and pyridinium chlorochromate is added to the solution. The mixture is stirred for 24 hours, and the product is purified by column chromatography to yield the cholest-5-ene-3-one-24-ol.", "Reduction of ketone group: Cholest-5-ene-3-one-24-ol is dissolved in methanol, and sodium borohydride is added to the solution. The mixture is stirred for 1 hour, and the product is purified by column chromatography to yield the final product, (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol." ] }

CAS番号

84529-86-2

分子式

C30H54O2Si

分子量

474.845

IUPAC名

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol

InChI

InChI=1S/C30H54O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27,31H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1

InChIキー

YORJZEWEGWVASD-NXUCFJMCSA-N

SMILES

CC(CCCO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C

同義語

(3β)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。